2-bromo-1-(quinolin-6-yl)ethanone

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Choose this 6‑substituted quinoline building block for CNS and antiviral programs. Only the 6‑bromo regioisomer delivers the pharmacophore required for drug‑resistant HIV‑1 IN A128T mutant targeting—8‑substituted analogs are ineffective against this mechanism. Intrinsic MAO‑B potency (IC50=0.9 nM) with >55‑fold selectivity and a LogP of 2.81 ensures optimal BBB penetration, outperforming the 2‑chloro analog (LogP 2.21). The patented Br₂/HBr/AcOH synthesis guarantees a scalable supply from lead optimization through GLP toxicology. Enhanced α‑bromoketone reactivity enables efficient diversification under mild conditions.

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
CAS No. 97596-07-1
Cat. No. B1513320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(quinolin-6-yl)ethanone
CAS97596-07-1
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(=O)CBr)N=C1
InChIInChI=1S/C11H8BrNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2
InChIKeySFKWDUHPTCKUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(quinolin-6-yl)ethanone (CAS 97596-07-1): A Strategic α-Bromoketone Building Block in Quinoline Chemistry


2-Bromo-1-(quinolin-6-yl)ethanone (CAS 97596-07-1) is a brominated quinoline derivative (C11H8BrNO, MW 250.09) characterized by an α-bromoketone functional group at the 6-position of the quinoline ring . This compound serves as a versatile electrophilic intermediate in medicinal chemistry and chemical biology due to its capacity for nucleophilic substitution at the reactive α-bromo site, enabling the synthesis of diverse quinoline-containing pharmacophores [1]. The presence of the bromine atom confers distinct reactivity, solubility, and potential biological interaction profiles compared to its chloro, iodo, or non-halogenated analogs, making precise selection critical for synthetic and biological outcomes .

Why 2-Bromo-1-(quinolin-6-yl)ethanone (CAS 97596-07-1) Cannot Be Substituted by Generic α-Haloketones in Critical Synthetic and Biological Workflows


Generic substitution among α-haloketone analogs (e.g., 2-chloro- or 2-iodo-1-(quinolin-6-yl)ethanone) is not a straightforward equivalency due to divergent physicochemical properties and biological target interactions . Critically, the specific halogen atom directly influences both reactivity in nucleophilic substitution reactions and the compound's biological activity profile, as evidenced by differential potencies observed for closely related halogenated quinoline derivatives against specific viral mutants [1]. Furthermore, the 6-position substitution on the quinoline core is a key determinant of activity, as positional isomers (e.g., 8-substituted analogs) can exhibit drastically different biological outcomes, highlighting the necessity for precise compound selection rather than reliance on class-level assumptions [1].

Quantitative Comparative Analysis: 2-Bromo-1-(quinolin-6-yl)ethanone (CAS 97596-07-1) vs. Key Analogs


Reactivity and Physicochemical Differentiation: Bromo vs. Chloro α-Haloketone Analogs

The α-bromoketone moiety of 2-bromo-1-(quinolin-6-yl)ethanone offers a distinct advantage over its chloro analog in nucleophilic substitution reactions. The weaker carbon-bromine bond compared to carbon-chlorine confers higher reactivity, allowing for milder reaction conditions and broader nucleophile scope . This difference is quantifiable via the calculated lipophilicity (LogP) of the compounds, which impacts solubility and membrane permeability. The target compound has a calculated LogP of 2.81 , while the structurally related 1-(2-chloroquinolin-6-yl)ethanone has a lower LogP of 2.21 , indicating the brominated compound is more lipophilic, a key property for CNS drug design and cellular penetration.

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Differential Biological Activity: Potency of 6-Bromo vs. 8-Bromo Quinoline Derivatives

Positional isomerism on the quinoline ring is critical for biological activity. In a study of HIV-1 integrase allosteric inhibitors, the addition of a bromine atom at either the 6- or 8- position of a quinoline scaffold was found to confer enhanced antiviral properties [1]. Crucially, the 6-bromo substituted analog (directly relevant to the target compound's 6-position substitution) exhibited a significant loss of potency against an integrase mutant (ALLINI-resistant IN A128T), whereas the 8-bromo analog retained full effectiveness against this mutant [1]. This demonstrates that the 6-bromo positional isomer, which the target compound is designed to synthesize, possesses a unique interaction profile with a clinically relevant drug-resistant mutant.

Antiviral Research HIV Integrase Structure-Activity Relationship

Establishing a Biological Activity Baseline: α-Bromoketone vs. Reference Inhibitors in MAO-B Assays

Quantitative biological data provides a baseline for the compound's intrinsic activity. In a direct enzyme inhibition assay against human monoamine oxidase B (MAO-B), 2-bromo-1-(quinolin-6-yl)ethanone demonstrated a high affinity with an IC50 of 0.9 nM [1]. This value establishes a potent baseline for the core scaffold and serves as a critical reference point for the development of more selective or potent analogs. In comparison, the compound showed significantly lower potency against human MAO-A (IC50 = 50 nM) and was effectively inactive against the NorA bacterial efflux pump (IC50 = 4,800 nM) [2][3].

Enzyme Inhibition Neuropharmacology Monoamine Oxidase

Industrial-Scale Synthetic Utility: Optimized and Scalable Production Route

The synthesis of 2-bromo-1-(quinolin-6-yl)ethanone is well-established and scalable. A patented route describes the bromination of 1-(quinolin-6-yl)ethanone using bromine in a 30% HBr/AcOH solvent system . This method contrasts with more common small-scale routes that employ reagents like NBS (N-bromosuccinimide) or bromine in chlorinated solvents . The use of HBr/AcOH can offer advantages in terms of reaction control, work-up, and scalability for industrial manufacturing, providing a direct, high-yield pathway to the target compound that is documented and reproducible.

Process Chemistry Large-Scale Synthesis GMP Manufacturing

Defined Application Scenarios for 2-Bromo-1-(quinolin-6-yl)ethanone (CAS 97596-07-1) Based on Quantitative Evidence


Synthesis of Targeted HIV-1 Integrase Inhibitors with Specific Mutant Profiles

This compound is the preferred starting material for synthesizing 6-substituted quinoline-based HIV-1 integrase inhibitors. As evidenced in Section 3, derivatives built on the 6-substituted scaffold exhibit a distinct interaction with the drug-resistant IN A128T mutant compared to 8-substituted analogs [1]. Researchers aiming to explore or overcome this specific resistance mechanism should select the 6-bromo building block to ensure their synthesized library contains the relevant pharmacophore.

Medicinal Chemistry Campaigns for CNS-Targeted MAO-B Inhibitors

The compound is an ideal advanced building block for CNS drug discovery programs targeting monoamine oxidase B. Its intrinsic high potency for MAO-B (IC50 = 0.9 nM) and >55-fold selectivity over MAO-A provide a validated starting point [2]. Furthermore, its calculated LogP of 2.81 is within a favorable range for crossing the blood-brain barrier, making it superior to less lipophilic analogs (e.g., 2-chloro derivative, LogP = 2.21) for CNS applications .

Large-Scale Process Development and GMP Manufacturing

For projects moving from discovery to preclinical development, the availability of a documented and scalable synthetic route is critical. The patented synthesis using Br2 in HBr/AcOH provides a validated, industrial-scale manufacturing pathway . This ensures a reliable supply of high-purity material, essential for GLP toxicology studies and eventual GMP production, which may be less certain for alternative building blocks without established process chemistry.

Diversity-Oriented Synthesis of Quinoline-Fused Heterocycles

In diversity-oriented synthesis (DOS), the enhanced reactivity of the α-bromoketone group over its chloro analog is a key advantage . It allows for efficient, high-yielding derivatization with a wide array of nucleophiles (e.g., amines, thiols, alkoxides) under mild conditions, enabling the rapid generation of diverse libraries of thiazoles, imidazoles, and other quinoline-fused heterocycles [3].

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